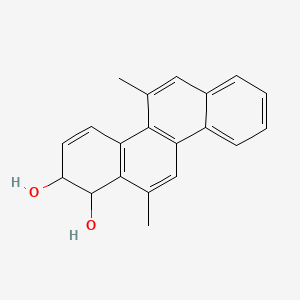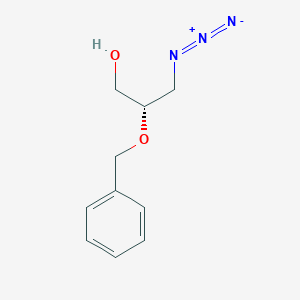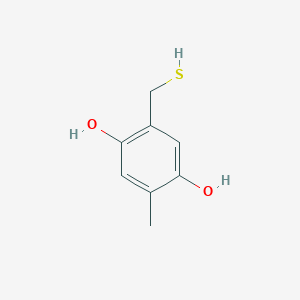![molecular formula C14H20 B14407327 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-37-9](/img/structure/B14407327.png)
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyldispiro[225~6~2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure, which includes two spirocyclic systems connected through a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the spirocyclic systems through cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the spiro centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene: Another conjugated diene with applications in rubber production.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness
1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is unique due to its dispiro structure, which imparts specific chemical and physical properties not found in simpler dienes. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87482-37-9 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-methyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C14H20/c1-12-11-14(12)9-7-13(8-10-14)5-3-2-4-6-13/h7-10,12H,2-6,11H2,1H3 |
Clave InChI |
HSLJWGCOGISDRD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC12C=CC3(CCCCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
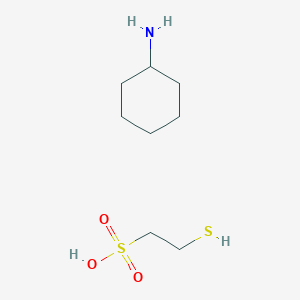
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
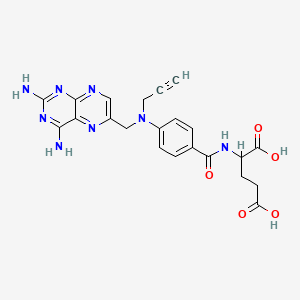

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
